molecular formula C18H9BrN4O2 B11406827 7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11406827
M. Wt: 393.2 g/mol
InChI Key: LKBNXNBRMWAVBR-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a bromophenyl group, multiple oxo groups, and a triazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the bromophenyl group and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.

    Reduction: Reduction reactions can modify the oxo groups, potentially leading to the formation of hydroxyl derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects involves its interaction with molecular targets. The bromophenyl group and triazatricyclic core can interact with enzymes, receptors, or other proteins, potentially inhibiting or modifying their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-(3-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

What sets 7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart from similar compounds is its specific substitution pattern and the presence of the bromophenyl group

Properties

Molecular Formula

C18H9BrN4O2

Molecular Weight

393.2 g/mol

IUPAC Name

7-(4-bromophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H9BrN4O2/c19-12-4-6-13(7-5-12)23-16-14(9-11(10-20)17(23)24)18(25)22-8-2-1-3-15(22)21-16/h1-9H

InChI Key

LKBNXNBRMWAVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3C4=CC=C(C=C4)Br)C#N)C(=O)N2C=C1

Origin of Product

United States

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